molecular formula C4H7ClF3NO B1440420 3-(Trifluoromethyl)azetidin-3-OL hydrochloride CAS No. 848192-96-1

3-(Trifluoromethyl)azetidin-3-OL hydrochloride

Cat. No. B1440420
CAS RN: 848192-96-1
M. Wt: 177.55 g/mol
InChI Key: BWGPIPWVIWINLD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)azetidin-3-OL hydrochloride is a heterocyclic organic compound with the CAS number 848192-96-1 . It has a molecular weight of 177.55 and a molecular formula of C4H6F3NO.HCl . The IUPAC name for this compound is 3-(trifluoromethyl)azetidin-3-ol;hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride consists of a four-membered azetidine ring with a trifluoromethyl group and a hydroxyl group attached to the same carbon . The InChI key for this compound is BWGPIPWVIWINLD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)azetidin-3-OL hydrochloride is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Synthesis and Transformation

  • 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the compound , have been synthesized and transformed into various building blocks such as aminopropanes, 1,3-oxazinan-2-ones, and aziridines. These transformations demonstrate the compound's utility in constructing diverse chemical structures (Dao Thi et al., 2018).

Industrial Application

  • 1-Benzylazetidin-3-ol, a derivative, is significant in the commercial synthesis of azetidin-3-ol hydrochloride. The process emphasizes low-cost, commercially available materials, highlighting the compound's economic viability in industrial applications (Reddy et al., 2011).

Antimicrobial and Antitubercular Activities

  • Novel trihydroxy benzamido azetidin-2-one derivatives, closely related to 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, have shown promising antimicrobial and antitubercular activities, suggesting potential therapeutic applications (Ilango & Arunkumar, 2011).

Drug Design

  • The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols, including the compound , provides valuable motifs in new chemical space for drug design. This indicates its role in the development of new therapeutic agents (Dubois et al., 2019).

Building Blocks in Organic Synthesis

  • The compound is evaluated as a novel building block in organic synthesis, particularly in the creation of mono- and spirocyclic 4-CF3-beta-lactams, which are important in synthesizing biologically relevant CF3-functionalized structures (Dao Thi et al., 2016).

Crystal and Molecular Structure

  • Studies on the crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, provide insights into the chemical and physical properties of azetidine derivatives, which are crucial for their practical applications (Ramakumar et al., 1977).

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, removing the victim to fresh air if inhaled, and rinsing cautiously with water if it gets in the eyes .

properties

IUPAC Name

3-(trifluoromethyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGPIPWVIWINLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673749
Record name 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)azetidin-3-OL hydrochloride

CAS RN

848192-96-1
Record name 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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